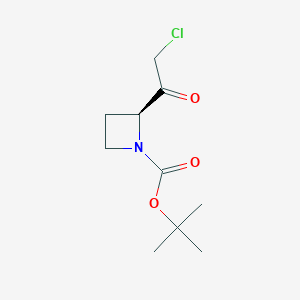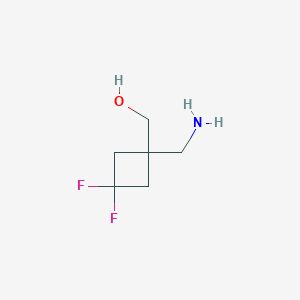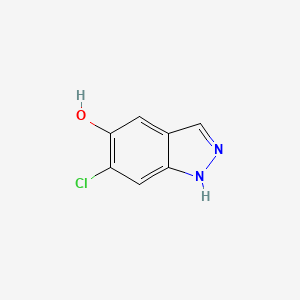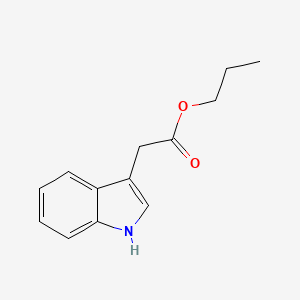
Ácido 5-Bromo-2-cloro-4-metilnicotínico
Descripción general
Descripción
5-Bromo-2-chloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 . It is also known by other names such as 5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4-methylnicotinic acid has been described in a research paper . The process involves using dimethyl terephthalate as the raw starting material. The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-methylnicotinic acid is represented by the formula C7H5BrClNO2 . More detailed information about its structure can be found in the referenced sources .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Bromo-2-chloro-4-methylnicotinic acid include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . More detailed information about these reactions can be found in the referenced source .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-4-methylnicotinic acid include its molecular weight of 250.48 and its molecular formula of C7H5BrClNO2 .Aplicaciones Científicas De Investigación
Agentes Antiproliferativos Contra Líneas Celulares Cancerosas
El compuesto ha sido utilizado en el diseño y síntesis de nuevos derivados de 5-bromo de fitoalexinas de indol . Estos derivados se han probado para sus actividades antiproliferativas y citotóxicas contra varias líneas celulares cancerosas humanas, lo que indica el papel del compuesto en la investigación del cáncer.
Desarrollo de Agentes Antifúngicos y Antibacterianos
La investigación indica que los derivados de 5-bromo, incluyendo Ácido 5-Bromo-2-cloro-4-metilnicotínico, pueden ser efectivos en la creación de compuestos con propiedades antifúngicas y antibacterianas . Esta aplicación es crucial para el desarrollo de nuevos medicamentos para combatir cepas resistentes de bacterias y hongos.
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-chloro-4-methylnicotinic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to the reduction of blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
5-Bromo-2-chloro-4-methylnicotinic acid acts as an SGLT2 inhibitor . It binds to SGLT2 and inhibits the reabsorption of glucose in the kidneys. This action leads to an increase in glucose excretion through urine, thereby reducing blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 disrupts the normal glucose reabsorption pathway in the kidneys. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. When 5-bromo-2-chloro-4-methylnicotinic acid inhibits sglt2, this reabsorption is reduced, leading to increased glucose excretion .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 5-Bromo-2-chloro-4-methylnicotinic acid are not available in the search results, general properties of SGLT2 inhibitors can be considered. SGLT2 inhibitors are typically well absorbed and distributed in the body. They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The primary result of 5-Bromo-2-chloro-4-methylnicotinic acid’s action is a reduction in blood glucose levels . By inhibiting SGLT2, it increases glucose excretion, thereby lowering blood glucose. This makes it a potential therapeutic agent for diabetes .
Action Environment
The action of 5-Bromo-2-chloro-4-methylnicotinic acid, like other SGLT2 inhibitors, can be influenced by various environmental factors. For instance, kidney function can impact the efficacy of SGLT2 inhibitors, as they rely on the kidneys to excrete glucose. Additionally, factors such as diet, exercise, and co-administration with other medications can also influence the action and efficacy of this compound .
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOXDWRAWWPLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)



![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)


![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)
![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)